molecular formula C24H26O3 B14956606 7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14956606
M. Wt: 362.5 g/mol
InChI Key: ZNMOXOHLBPTIRQ-UHFFFAOYSA-N
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Description

7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines a chromenone core with a tert-butylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a chromenone core with a tert-butylbenzyl ether group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H26O3/c1-15-21(26-14-16-8-10-17(11-9-16)24(2,3)4)13-12-19-18-6-5-7-20(18)23(25)27-22(15)19/h8-13H,5-7,14H2,1-4H3

InChI Key

ZNMOXOHLBPTIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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